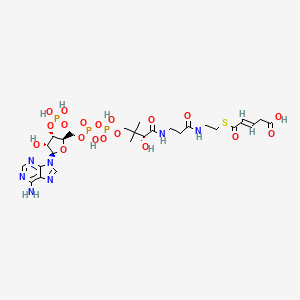

glutaconyl-CoA

Description

Properties

Molecular Formula |

C26H40N7O19P3S |

|---|---|

Molecular Weight |

879.6 g/mol |

IUPAC Name |

(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid |

InChI |

InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b5-3+/t14-,19-,20-,21+,25-/m1/s1 |

InChI Key |

URTLOTISFJPPOU-DEGQQWIJSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |

Synonyms |

coenzyme A, glutaconyl- glutaconyl-CoA glutaconyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Glutaconyl-CoA Metabolic Pathway in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glutaconyl-CoA metabolic pathway is a critical catabolic route in mammals for the degradation of the essential amino acids L-lysine and L-tryptophan. This mitochondrial pathway ultimately converts these amino acids into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic processes. The central intermediate of this pathway, this compound, is formed from glutaryl-CoA and is subsequently decarboxylated to crotonyl-CoA.[1] Dysregulation of this pathway, particularly deficiencies in the enzyme glutaryl-CoA dehydrogenase (GCDH), leads to the severe inherited metabolic disorder glutaric aciduria type 1 (GA-I). In this condition, the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound, is believed to contribute to neurotoxicity.[2][3][4] A comprehensive understanding of the this compound metabolic pathway is therefore crucial for the development of diagnostic and therapeutic strategies for GA-I and related disorders.

Core Metabolic Pathway

The degradation of L-lysine and L-tryptophan converges on the formation of glutaryl-CoA. The subsequent steps leading to the production of acetyl-CoA constitute the core of the this compound metabolic pathway.

-

Oxidative Decarboxylation of Glutaryl-CoA: The first committed step in the catabolism of glutaryl-CoA is its conversion to crotonyl-CoA. This reaction is catalyzed by the mitochondrial flavoprotein glutaryl-CoA dehydrogenase (GCDH) . This enzyme carries out both the dehydrogenation of glutaryl-CoA to this compound and its subsequent decarboxylation to crotonyl-CoA and CO2.[3]

-

Hydration of Crotonyl-CoA: The crotonyl-CoA produced is then hydrated to form L-β-hydroxybutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (also known as crotonase).

-

Dehydrogenation of L-β-Hydroxybutyryl-CoA: L-β-hydroxybutyryl-CoA is subsequently oxidized to acetoacetyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase .

-

Thiolytic Cleavage of Acetoacetyl-CoA: Finally, acetoacetyl-CoA is cleaved by acetoacetyl-CoA thiolase in the presence of coenzyme A to yield two molecules of acetyl-CoA .

The overall pathway from glutaryl-CoA to acetyl-CoA is a key link between amino acid catabolism and central carbon metabolism.

Quantitative Data

Quantitative analysis of the this compound metabolic pathway is essential for understanding its regulation and the pathophysiology of related disorders. Below are tables summarizing available quantitative data on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | Reference(s) |

| Glutaryl-CoA Dehydrogenase (GCDH) | [2,3,4-³H]glutaryl-CoA | Human Fibroblasts | 5.9 | - | - | |

| Acetoacetyl-CoA Thiolase | Acetoacetyl-CoA | Rat Liver (cytoplasmic) | - | - | - | |

| Acetoacetyl-CoA Thiolase | Acetyl-CoA | Pig Heart | - | - | - | |

| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA | Rat Mitochondria | - | - | - | |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxybutyryl-CoA | Pig Heart | - | - | - |

Table 2: Metabolite Concentrations

| Metabolite | Tissue/Cell Type | Condition | Concentration | Reference(s) |

| Malonyl-CoA | Mouse Liver | Fed | ~2.5 nmol/g | |

| Malonyl-CoA | Mouse Liver | Fasted | ~0.5 nmol/g | |

| Acetyl-CoA | Mouse Liver | Fed | ~20 nmol/g | |

| Acetyl-CoA | Mouse Liver | Fasted | ~15 nmol/g | |

| Long-chain Acyl-CoA | Mouse Liver | Control Diet | ~35 nmol/g | |

| Long-chain Acyl-CoA | Mouse Liver | High-Fat Diet | ~45 nmol/g | |

| L-Lysine | Human Blood | Physiological | 100-300 µM |

Note: Direct measurements of this compound concentrations in mammalian tissues are scarce in the literature. The concentrations of related acyl-CoAs are provided to give an indication of the general abundance of these intermediates.

Experimental Protocols

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This protocol is adapted from the tritium release assay, which is a specific method for measuring the dehydrogenation step catalyzed by GCDH.

Principle: The assay measures the release of tritium (³H) from [2,3,4-³H]glutaryl-CoA as it is converted to this compound.

Materials:

-

Cultured fibroblasts or tissue homogenate

-

[2,3,4-³H]glutaryl-CoA (custom synthesis may be required)

-

Reaction buffer: 100 mM potassium phosphate, pH 7.4

-

Electron acceptor solution (e.g., 2,6-dichlorophenolindophenol)

-

Quenching solution: 10% trichloroacetic acid (TCA)

-

Activated charcoal suspension

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare cell lysates from cultured fibroblasts or tissue homogenates by sonication in reaction buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µL of cell lysate (containing a known amount of protein)

-

10 µL of [2,3,4-³H]glutaryl-CoA (to a final concentration around the Km, e.g., 6 µM)

-

Optional: 10 µL of electron acceptor solution

-

Adjust the final volume to 100 µL with reaction buffer.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Add 100 µL of a 10% activated charcoal suspension to adsorb the unreacted [³H]glutaryl-CoA.

-

Incubate on ice for 10 minutes, then centrifuge at high speed to pellet the charcoal.

-

Carefully transfer a known volume of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity as nmol of ³H released per minute per mg of protein.

Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoAs, which can be adapted for this compound.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the separation and quantification of acyl-CoA species.

Materials:

-

Tissue or cell samples

-

Extraction solvent: e.g., 80% methanol or 2.5% sulfosalicylic acid (SSA)

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA not present in the sample)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate)

-

Mobile phase B: Acetonitrile or methanol with the same buffer

-

Standard solutions of the acyl-CoAs of interest for calibration curves

Procedure:

-

Sample Extraction:

-

Rapidly homogenize frozen tissue powder or cell pellets in ice-cold extraction solvent containing the internal standard.

-

Vortex vigorously and then centrifuge at high speed to pellet proteins and cellular debris.

-

Carefully collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a gradient of mobile phase B.

-

Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. For each acyl-CoA, monitor a specific precursor-to-product ion transition.

-

-

Quantification:

-

Generate a calibration curve using the standard solutions of known concentrations.

-

Determine the concentration of each acyl-CoA in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

-

Conclusion

The this compound metabolic pathway represents a central hub in amino acid catabolism, with significant implications for human health. A thorough understanding of its enzymes, intermediates, and regulation is paramount for advancing research into metabolic disorders such as glutaric aciduria type 1. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this critical area of metabolism. Further research is needed to fill the existing gaps in our knowledge, particularly concerning the in vivo concentrations of pathway intermediates and the precise regulatory mechanisms that govern metabolic flux through this pathway in different mammalian tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

The Glutaconyl-CoA Pathway: A Pivotal Route in Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Glutaconyl-CoA Pathway

The this compound pathway is a central metabolic route in various organisms, playing a critical role in the fermentation of amino acids in anaerobic bacteria and being implicated in human metabolic disorders. This pathway is characterized by the decarboxylation of this compound to crotonyl-CoA, a reaction that can be coupled to energy conservation in the form of a sodium ion gradient. Its significance spans from microbial bioenergetics to the pathophysiology of inherited metabolic diseases, making it a subject of considerable interest for researchers in microbiology, biochemistry, and medicine.

Core Function and Significance

The primary function of the this compound pathway is the conversion of this compound, an intermediate in the breakdown of amino acids like lysine and tryptophan, to crotonyl-CoA.[1] In anaerobic bacteria, this pathway is a crucial part of their energy metabolism, where the decarboxylation of this compound is catalyzed by a membrane-bound, biotin-dependent enzyme complex known as this compound decarboxylase.[2][3] This enzyme complex couples the energetically favorable decarboxylation reaction to the transport of sodium ions across the cell membrane, thereby generating a sodium motive force that can be used to drive other cellular processes, such as ATP synthesis.[2][3]

In humans, the this compound pathway is a part of the catabolic pathway of lysine and tryptophan. A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is responsible for the conversion of glutaryl-CoA to this compound and its subsequent decarboxylation, leads to the accumulation of glutaric acid and related metabolites, resulting in the neurometabolic disorder glutaric aciduria type I.

Core Biochemistry of the this compound Pathway

The this compound pathway involves a series of enzymatic reactions that ultimately lead to the production of crotonyl-CoA. The key enzymes and their reactions are central to understanding the pathway's biological significance.

Key Enzymes and Reactions

The central enzyme of the pathway is This compound decarboxylase (Gcd) , a multi-subunit, biotin-dependent enzyme in many anaerobic bacteria. The overall reaction catalyzed by this enzyme is the decarboxylation of (2E)-glutaconyl-CoA to (2E)-butenoyl-CoA (crotonyl-CoA) and CO2, coupled with the translocation of a sodium ion across the membrane.

Another important enzyme is glutaconate CoA-transferase , which catalyzes the formation of this compound from glutaconate and a CoA donor, typically acetyl-CoA. This enzyme is crucial for feeding substrate into the decarboxylation step.

In the context of amino acid degradation, glutaryl-CoA dehydrogenase is a key enzyme that produces this compound from glutaryl-CoA.

The Biotin-Dependent Sodium Pump

In anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum, this compound decarboxylase functions as a biotin-dependent sodium pump. The enzyme complex is composed of several subunits, including a carboxytransferase, a biotin carrier protein, and a membrane-spanning decarboxylase subunit that facilitates sodium ion translocation. The free energy released from the decarboxylation of this compound (approximately -30 kJ/mol) is harnessed to drive the endergonic transport of sodium ions out of the cell, establishing an electrochemical gradient.

Quantitative Analysis of the this compound Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound pathway.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference(s) |

| Glutaryl-CoA Dehydrogenase | Human Fibroblasts | [2,3,4-³H]glutaryl-CoA | 5.9 µM | - | |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | (E)-Glutaconate | - | - | |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | Acetyl-CoA | - | - | |

| This compound Decarboxylase | Acidaminococcus fermentans | Na⁺ | 1.0-1.5 mM | - |

Table 2: Metabolite Concentrations in Relevant Organisms

| Metabolite | Organism/Cell Type | Condition | Concentration | Reference(s) |

| Acetyl-CoA | Escherichia coli K12 | Aerobic, glucose growth | 20-600 µM | |

| Malonyl-CoA | Escherichia coli K12 | Aerobic, glucose growth | 4-90 µM | |

| Acetyl-CoA | Escherichia coli | Exponential growth, glucose-minimal medium | 79.8% of total CoA pool | |

| Succinyl-CoA | Escherichia coli | Exponential growth, glucose-minimal medium | 5.9% of total CoA pool | |

| Malonyl-CoA | Escherichia coli | Exponential growth, glucose-minimal medium | 0.5% of total CoA pool |

Table 3: Metabolic Flux Analysis Data

| Organism | Condition | Pathway Flux | Flux Value | Reference(s) |

| Corynebacterium glutamicum | Glutamate production | Glutamate flux (relative to glucose uptake of 100) | 20 and 68 | |

| Clostridium ljungdahlii | Mixotrophic growth | Incomplete TCA cycle | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the this compound pathway.

Assay of Glutaryl-CoA Dehydrogenase Activity

This assay measures the activity of glutaryl-CoA dehydrogenase by quantifying the release of tritium from a radiolabeled substrate.

Materials:

-

Fibroblast cell sonicates

-

[2,3,4-³H]glutaryl-CoA

-

Potassium phosphate buffer

-

Artificial electron acceptors (e.g., phenazine methosulfate)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare fibroblast cell sonicates from cultured cells.

-

Prepare a reaction mixture containing potassium phosphate buffer and the cell sonicate.

-

Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding acid.

-

Separate the released tritiated water from the unreacted substrate using an ion-exchange column.

-

Measure the radioactivity of the eluted tritiated water using a scintillation counter.

-

Perform parallel assays with and without an artificial electron acceptor to assess both the dehydrogenation and the complete oxidative decarboxylation activity.

Measurement of Sodium Ion Pumping by this compound Decarboxylase

This protocol describes the reconstitution of purified this compound decarboxylase into liposomes to measure sodium ion transport.

Materials:

-

Purified this compound decarboxylase

-

Phospholipid vesicles (e.g., from E. coli phospholipids)

-

Octylglucoside

-

This compound

-

Buffer solution containing ²²Na⁺

-

Ionophores (e.g., monensin, valinomycin)

Procedure:

-

Reconstitute the purified this compound decarboxylase into phospholipid vesicles using the octylglucoside dilution method.

-

Load the proteoliposomes with a buffer containing ²²Na⁺.

-

Initiate the transport reaction by adding this compound to the external medium.

-

At various time points, stop the reaction by filtering the proteoliposomes and washing them to remove external ²²Na⁺.

-

Measure the amount of ²²Na⁺ accumulated inside the proteoliposomes using a gamma counter.

-

Perform control experiments with ionophores like monensin (a Na⁺/H⁺ antiporter) to dissipate the sodium gradient and confirm that the observed uptake is due to active transport. Valinomycin can be used in the presence of K⁺ to assess the electrogenic nature of the pump.

Metabolic Labeling Studies using ¹³C Tracers

¹³C-based metabolic flux analysis (MFA) is a powerful technique to quantify the flow of carbon through metabolic pathways.

Materials:

-

Bacterial culture medium

-

¹³C-labeled substrate (e.g., [¹³C]glucose or [¹³C]glutamate)

-

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Software for metabolic flux analysis

Procedure:

-

Grow the microorganism of interest in a defined medium containing a ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.

-

Derivatize the amino acids to make them volatile for GC-MS analysis.

-

Analyze the mass isotopomer distribution of the derivatized amino acids by GC-MS.

-

Use the measured mass isotopomer distributions and a stoichiometric model of the organism's central metabolism to calculate the intracellular metabolic fluxes using specialized software.

Regulation of the this compound Pathway

The activity of the this compound pathway is tightly regulated at both the transcriptional and allosteric levels to meet the metabolic needs of the cell.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the this compound pathway is controlled by transcription factors that respond to the availability of substrates and the overall metabolic state of the cell. For instance, the expression of genes involved in amino acid catabolism is often induced in the presence of their respective amino acid substrates. Further research is needed to fully elucidate the specific transcription factors and regulatory networks governing the this compound pathway in different organisms.

Allosteric Regulation

The activity of key enzymes in the pathway can be modulated by allosteric effectors, which are small molecules that bind to the enzyme at a site distinct from the active site. For example, the activity of glutaryl-CoA dehydrogenase can be inhibited by various acyl-CoA esters, providing a mechanism for feedback regulation. The sodium-pumping this compound decarboxylase is dependent on the presence of sodium ions for its activity, which acts as a crucial allosteric activator.

Visualizations

Diagrams

Caption: The this compound Pathway.

Caption: Experimental Workflow for Glutaryl-CoA Dehydrogenase Assay.

Caption: Regulatory Network of the this compound Pathway.

Conclusion and Future Directions

The this compound pathway represents a fascinating and vital area of metabolism with implications for microbial bioenergetics and human health. The sodium-pumping this compound decarboxylase is a remarkable molecular machine that efficiently couples a chemical reaction to ion transport, providing a paradigm for energy conservation in anaerobic microorganisms. In the context of human disease, the accumulation of metabolites upstream of the pathway due to enzyme deficiencies highlights its critical role in amino acid catabolism.

Future research should focus on several key areas. A more detailed understanding of the transcriptional and allosteric regulation of the pathway in various organisms will provide insights into how its activity is fine-tuned to metabolic demands. The development of specific inhibitors for this compound decarboxylase could have applications as antimicrobial agents, particularly against anaerobic pathogens. Furthermore, a deeper understanding of the pathophysiology of glutaric aciduria type I may lead to the development of novel therapeutic strategies targeting this devastating disease. The continued application of advanced techniques such as cryo-electron microscopy to elucidate the structure of the membrane-bound decarboxylase complex will undoubtedly provide further mechanistic insights into its function.

References

The Central Role of Glutaconyl-CoA in Microbial Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaconyl-CoA is a pivotal intermediate in the anaerobic metabolism of various microorganisms, particularly in the fermentation of amino acids like glutamate. Its strategic position in these biochemical pathways makes it a crucial molecule for cellular energy conservation and the production of important metabolic end-products. Understanding the intricacies of this compound metabolism is essential for researchers in microbiology, biotechnology, and drug development, as it can unlock strategies for metabolic engineering, novel antibiotic discovery, and the development of therapeutics targeting microbial pathogens. This technical guide provides an in-depth exploration of the role of this compound in microbial fermentation, detailing the key enzymes, biochemical pathways, quantitative data, and experimental methodologies.

Core Concepts: The this compound Pathway

The this compound pathway is a central route in the fermentation of glutamate, primarily found in anaerobic bacteria such as Acidaminococcus fermentans and various Clostridium species. This pathway allows these organisms to utilize glutamate as a carbon and energy source in the absence of external electron acceptors. The core of this pathway involves the conversion of glutamate to crotonyl-CoA, which then feeds into butanoate metabolism, leading to the production of ATP via substrate-level phosphorylation.

Two key enzymes are at the heart of the this compound pathway:

-

Glutaconate CoA-transferase (GCT): This enzyme catalyzes the activation of glutaconate to this compound.

-

This compound decarboxylase (GCD): This biotin-dependent enzyme catalyzes the decarboxylation of this compound to crotonyl-CoA.

The overall transformation provides a mechanism for the microorganism to conserve energy, often through the generation of an electrochemical ion gradient across the cell membrane.

Biochemical Pathways Involving this compound

The fermentation of glutamate via the hydroxyglutarate pathway, which centrally involves this compound, can be summarized in the following steps:

-

Glutamate Conversion: Glutamate is first converted to (R)-2-hydroxyglutarate.

-

Activation to CoA-thioester: Glutaconate CoA-transferase (GCT) transfers a CoA moiety from a donor like acetyl-CoA to glutaconate, forming this compound.[1][2]

-

Decarboxylation: this compound decarboxylase (GCD) removes a carboxyl group from this compound, yielding crotonyl-CoA.[3][4] This reaction is often coupled to the pumping of sodium ions across the membrane, generating a sodium motive force that can be used for ATP synthesis.[3]

-

Butanoate Metabolism: Crotonyl-CoA is then further metabolized through the butanoate pathway to butyryl-CoA, which ultimately leads to the production of butyrate and ATP.

This pathway is distinct from the methylaspartate pathway, another route for glutamate fermentation found in some clostridia.

Signaling Pathways and Logical Relationships

The flow of metabolites through the this compound pathway is tightly regulated to meet the energetic demands of the cell. The logical relationship between the key components is illustrated in the following diagram.

Quantitative Data

Quantitative analysis of the enzymes and fluxes within the this compound pathway is critical for metabolic engineering and modeling. The following tables summarize available data from the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Microorganism | Substrate | Km | Vmax | kcat | Specific Activity | Reference |

| This compound Decarboxylase | Acidaminococcus fermentans | This compound | N/A | N/A | N/A | Activated by Triton X-100 | |

| This compound Decarboxylase | Fusobacterium nucleatum | Na+ | 3 mM | N/A | N/A | 870 nkat/mg (purified) | |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | This compound | ~10x lower than Acetyl-CoA | ~10x higher than Acetyl-CoA | N/A | N/A | |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | Acetyl-CoA | 0.048 - 0.1 mM | N/A | N/A | N/A |

Note: N/A indicates that the data was not available in the cited literature.

Table 2: Metabolic Flux and Product Yields

| Microorganism | Fermentation Condition | Substrate | Product | Molar Yield (mol/mol) | Reference |

| Clostridium symbiosum | Anaerobic | Glutamate | Butyrate | N/A | |

| Acidaminococcus fermentans | Anaerobic | Glutamate | Acetate, Butyrate, CO2, NH3 | N/A |

Note: Quantitative flux data is often context-dependent and determined through complex metabolic flux analysis experiments.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the this compound pathway. The following sections provide generalized methodologies for key experiments, which may require optimization for specific microbial systems.

Protocol 1: Assay for this compound Decarboxylase (GCD) Activity

This protocol is adapted from methods used for biotin-dependent decarboxylases.

Principle: The decarboxylation of this compound to crotonyl-CoA is monitored spectrophotometrically by coupling the reaction to an NADH-dependent reduction of crotonyl-CoA.

Materials:

-

Spectrophotometer

-

Anaerobic cuvettes

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

This compound (substrate)

-

Butyryl-CoA dehydrogenase (coupling enzyme)

-

NADH

-

Cell-free extract or purified GCD

Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette containing assay buffer, NADH, and butyryl-CoA dehydrogenase.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cell-free extract or purified GCD.

-

Start the measurement by adding the substrate, this compound.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the specific activity based on the rate of NADH oxidation and the protein concentration.

Workflow Diagram:

Protocol 2: Assay for Glutaconate CoA-transferase (GCT) Activity

This protocol is based on the forward reaction of the enzyme.

Principle: The formation of this compound from glutaconate and acetyl-CoA is measured. The product can be quantified by HPLC or by a coupled enzymatic assay.

Materials:

-

HPLC system with a C18 column or spectrophotometer

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Glutaconate

-

Acetyl-CoA

-

Cell-free extract or purified GCT

Procedure (HPLC method):

-

Prepare a reaction mixture containing assay buffer, glutaconate, and acetyl-CoA.

-

Initiate the reaction by adding the cell-free extract or purified GCT.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed.

Workflow Diagram:

Protocol 3: Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography is used to separate this compound from other cellular metabolites, followed by tandem mass spectrometry for sensitive and specific quantification.

Materials:

-

LC-MS/MS system

-

C18 reverse-phase column

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standards (e.g., 13C-labeled CoA esters)

Procedure:

-

Sample Quenching and Extraction: Rapidly quench microbial cultures with a cold solvent to halt metabolic activity. Extract metabolites using a suitable solvent system.

-

Sample Preparation: Centrifuge the extract to pellet cell debris. The supernatant can be concentrated and reconstituted in a solvent compatible with the LC method.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a gradient elution to separate this compound. Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.

-

Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Regulation of the this compound Pathway

The metabolic flux through the this compound pathway is subject to intricate regulatory mechanisms to ensure it aligns with the cell's physiological state.

-

Transcriptional Regulation: The expression of the genes encoding GCT (gctAB) and GCD (gcdA, gcdB, etc.) is often regulated by the availability of substrates (e.g., glutamate) and the overall energy status of the cell. In some clostridia, global transcriptional regulators that respond to nutrient availability and stress conditions may control the expression of amino acid fermentation pathways.

-

Allosteric Regulation: The activity of CoA-transferases can be allosterically regulated by various metabolites, allowing for rapid control of metabolic flux in response to changing cellular conditions. For instance, the accumulation of downstream products may feedback-inhibit the enzymes of the pathway.

Logical Diagram of Regulation:

Conclusion and Future Perspectives

This compound stands as a critical juncture in the microbial fermentation of amino acids. A thorough understanding of its metabolism, the enzymes involved, and their regulation is paramount for advancing our capabilities in metabolic engineering and for the development of novel antimicrobial strategies. While significant progress has been made in elucidating the core components of the this compound pathway, further research is needed to fully characterize the kinetic properties of the key enzymes from a wider range of microorganisms and to unravel the complete regulatory networks that govern this vital metabolic route. The application of modern systems biology approaches, including detailed metabolic flux analysis and transcriptomics, will undoubtedly shed more light on the dynamic role of this compound in the complex world of microbial fermentation.

References

- 1. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, characterisation and reconstitution of this compound decarboxylase, a biotin-dependent sodium pump from anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and Low-Resolution Structural Characterization of the Na+-Translocating this compound Decarboxylase From Clostridium symbiosum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Glutaconyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Pathway of Glutaconyl-CoA

This compound is primarily formed in the mitochondria during the degradation of lysine and tryptophan. The pathway involves the conversion of glutaryl-CoA to this compound by the enzyme glutaryl-CoA dehydrogenase. Subsequently, this compound is decarboxylated to crotonyl-CoA. Understanding this pathway is essential for interpreting quantitative data and for identifying potential targets for therapeutic intervention.

Caption: Lysine and Tryptophan catabolism pathway leading to this compound.

Data Presentation: Acyl-CoA Concentrations in Mammalian Samples

While specific quantitative data for this compound is sparse in the literature, the following table presents concentrations of related short-chain acyl-CoAs, including the precursor glutaryl-CoA, in various biological samples, as determined by LC-MS/MS. This data provides a valuable reference for expected concentration ranges.

| Acyl-CoA Species | HepG2 Cells (pmol/10^6 cells) | Mouse Heart (pmol/mg wet weight) |

| Acetyl-CoA | 10.64 ± 1.36 | 5.77 ± 3.08 |

| Propionyl-CoA | 3.53 ± 0.65 | 0.48 ± 0.22 |

| Succinyl-CoA | 25.47 ± 2.82 | Not Reported |

| Butyryl-CoA | 1.01 ± 0.16 | Not Reported |

| Glutaryl-CoA * | 0.65 ± 0.11 | Not Reported |

| Crotonyl-CoA | 0.03 ± 0.01 | Not Reported |

| HMG-CoA | 0.97 ± 0.33 | Not Reported |

Note: Data for Glutaryl-CoA is presented as a proxy for this compound. Data is adapted from Varner, E. L., et al. (2020). Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues.[1]

Experimental Protocols

The following is a generalized protocol for the quantification of this compound and other short-chain acyl-CoAs from biological samples using LC-MS/MS. This protocol should be optimized for specific sample types and instrumentation.

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Acids: Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)

-

Buffers: Ammonium acetate

-

Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-propionyl-CoA) or an odd-chain acyl-CoA not expected to be in the sample.

-

This compound standard for calibration curve.

Sample Preparation

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing their degradation.

For Tissues (e.g., liver, heart):

-

Flash-freeze the tissue sample (~20-50 mg) in liquid nitrogen immediately after collection.

-

Homogenize the frozen tissue in 500 µL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water or 10% TCA).

-

Add the internal standard to the homogenization mixture.

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

For Cultured Cells:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 10% TCA to the cell plate and scrape the cells.[1]

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add the internal standard.

-

Sonicate briefly on ice.

-

Centrifuge at 17,000 x g for 10 minutes at 4°C.[1]

-

Collect the supernatant for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.

-

Data Analysis and Quantification

-

Standard Curve: Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of internal standard.

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard in both the standards and the samples.

-

Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.

-

Quantification: Generate a standard curve by plotting the peak area ratio against the concentration of the standards. Use the linear regression equation of the standard curve to determine the concentration of this compound in the unknown samples.

Conclusion

The quantification of this compound is a critical aspect of studying amino acid metabolism and related disorders. While dedicated commercial kits are not currently available, the LC-MS/MS method described in these application notes provides a sensitive, specific, and reliable approach for its measurement in various biological matrices. Proper sample handling and the use of an appropriate internal standard are crucial for obtaining accurate and reproducible results. Researchers are encouraged to optimize the provided protocols for their specific experimental needs and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Glutaconyl-CoA Enzymatic Assays

Welcome to the technical support center for glutaconyl-CoA enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound enzymatic assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my baseline absorbance high or unstable in my spectrophotometric assay?

A1: High or unstable baseline absorbance can be caused by several factors related to the reagents and the assay conditions.

-

Interfering Substances: Contaminants in your enzyme preparation or substrate solution that absorb light at the detection wavelength can lead to a high baseline. Coenzyme A (CoA) and its derivatives, including this compound and crotonyl-CoA, have a strong absorbance maximum around 260 nm. If your assay monitors this wavelength, any contaminating nucleotides or aromatic compounds will interfere.

-

Light Scattering: Particulate matter in your reaction mixture can scatter light, leading to a high and unstable baseline. Ensure all solutions are properly dissolved and centrifuged or filtered if necessary.

-

Temperature Fluctuations: Temperature changes can affect the absorbance of your reagents and the activity of your enzyme, leading to a drifting baseline. Ensure your spectrophotometer and reaction components are properly temperature-controlled.

-

Reagent Instability: this compound can be unstable, particularly at non-optimal pH or in the presence of contaminating enzymes. This degradation can lead to changes in absorbance over time.

Solution Workflow:

Caption: Troubleshooting workflow for high or unstable baseline absorbance.

Q2: My enzyme activity is lower than expected. What are the possible reasons?

A2: Lower than expected enzyme activity can stem from issues with the enzyme itself, the assay conditions, or the presence of inhibitors.

-

Enzyme Inactivation: Improper storage or handling can lead to a loss of enzyme activity. Enzymes should be stored at the recommended temperature and handled gently to avoid denaturation. Repeated freeze-thaw cycles should be avoided.

-

Sub-optimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. The optimal conditions for this compound decarboxylase can vary depending on the source of the enzyme. High concentrations of phosphate in the buffer have been shown to inhibit some decarboxylases.

-

Inaccurate Substrate Concentration: The concentration of this compound may be lower than stated due to degradation or inaccurate quantification. It is crucial to verify the concentration of your substrate stock solution.

-

Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. Common inhibitors of decarboxylases include divalent cations and substrate analogues.

Troubleshooting Steps:

-

Verify Enzyme Activity: Use a positive control with a known activity to confirm that your enzyme is active.

-

Optimize Assay Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme.

-

Quantify Substrate: Use a reliable method, such as UV-Vis spectrophotometry at 260 nm, to accurately determine the concentration of your this compound stock.

-

Identify Potential Inhibitors: Analyze your sample and reagents for the presence of known inhibitors.

Q3: I am observing inconsistent or non-reproducible results. What could be the cause?

A3: Inconsistent results are often due to variations in experimental technique or the stability of the reagents.

-

Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes.

-

Reagent Instability: The stability of this compound and other reagents can be a major source of variability. Prepare fresh solutions and avoid prolonged storage at room temperature. The use of glass vials instead of plastic for storing CoA derivatives has been shown to improve stability.[1]

-

Assay Timing: The timing of reagent addition and measurements should be kept consistent between experiments.

-

Sample Homogeneity: Ensure that your enzyme and substrate solutions are well-mixed before each use.

Best Practices for Reproducibility:

-

Use calibrated pipettes and practice proper pipetting techniques.

-

Prepare fresh reagents for each experiment whenever possible.

-

Create a master mix of common reagents to minimize pipetting steps and ensure consistency.

-

Follow a standardized and detailed protocol for all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to this compound enzymatic assays.

| Parameter | Value | Wavelength (nm) | Notes |

| Absorbance Maximum (λmax) | |||

| This compound | ~260 | 260 | The adenine base of Coenzyme A is the primary chromophore. |

| Crotonyl-CoA | ~260 | 260 | The adenine base of Coenzyme A is the primary chromophore. |

| NADH | 340 | 340 | Used in coupled assays to monitor the activity of dehydrogenases. |

| Common Inhibitors | Ki Value | For Glutamate Decarboxylase (a related enzyme)[2] | |

| 3-Mercaptopropionic acid | 0.13 mM | Competitive inhibitor.[2] | |

| 4-Bromoisophthalic acid | 0.22 mM | Competitive inhibitor.[2] | |

| Isophthalic acid | 0.31 mM | Competitive inhibitor.[2] | |

| Divalent Cations (Hg²⁺, Cd²⁺, Cu²⁺, Zn²⁺) | Effective at 0.1 mM | Potent inhibitors. |

Experimental Protocols

A detailed methodology for a standard spectrophotometric assay for this compound decarboxylase is provided below. This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

Coupled Spectrophotometric Assay for this compound Decarboxylase

This assay measures the formation of crotonyl-CoA by coupling its subsequent hydration and oxidation to reactions that result in a change in NADH absorbance at 340 nm.

Materials:

-

This compound (substrate)

-

This compound decarboxylase (enzyme)

-

Enoyl-CoA hydratase (coupling enzyme)

-

3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)

-

NAD⁺

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

NAD⁺ (final concentration, e.g., 1 mM)

-

Enoyl-CoA hydratase (saturating concentration)

-

3-Hydroxyacyl-CoA dehydrogenase (saturating concentration)

-

-

Equilibrate: Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record a stable baseline absorbance at 340 nm.

-

Initiate Reaction: Add a known amount of this compound to the cuvette to initiate the reaction.

-

Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the rate of this compound decarboxylation.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of NADH consumed can be calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Visualizations

Biochemical Pathway of this compound Decarboxylation

Caption: The enzymatic conversion of this compound to crotonyl-CoA.

Experimental Workflow for a Coupled Enzymatic Assay

Caption: A typical workflow for a coupled spectrophotometric assay.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Glutaconyl-CoA Analysis

Welcome to the technical support center for the LC-MS/MS analysis of glutaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when analyzing this compound and other acyl-CoAs by LC-MS/MS?

Researchers often face several challenges during the analysis of acyl-CoAs, including this compound. These molecules are known for their inherent instability in aqueous solutions and their tendency to exhibit poor chromatographic behavior.[1][2] Common issues include:

-

Poor Peak Shape: Severe peak tailing is a frequent problem, particularly for later eluting compounds.[3]

-

Signal Deterioration: A gradual loss of signal intensity over a sequence of injections is often observed.[3]

-

Low Detection Limits: Achieving desired sensitivity can be difficult due to the challenges mentioned above.[3]

-

Ion Suppression: Competition for ionization between co-eluting analytes and endogenous species can lead to reduced signal intensity.

-

Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions, leading to inaccurate quantification.

Q2: What are the recommended starting parameters for developing an LC-MS/MS method for this compound?

While method development requires optimization for your specific instrumentation, the following parameters, based on general acyl-CoA analysis, provide a solid starting point.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A binary gradient using an aqueous component with a mild ammonium salt (e.g., 5-10 mM ammonium acetate) and an organic modifier like acetonitrile is typical. To improve peak shape for acyl-CoAs, operating at a more alkaline pH using additives like ammonium hydroxide has been shown to be effective.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is a common starting point.

-

Column Temperature: Maintaining the column at a controlled temperature, for instance, 40°C, can improve reproducibility.

Mass Spectrometry (MS)

-

Ionization Mode: Positive ion electrospray ionization (ESI) is generally preferred for the analysis of acyl-CoAs as they are more efficiently ionized under these conditions.

-

Multiple Reaction Monitoring (MRM): This is the most common mode for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. A common approach is to monitor the neutral loss of 507 Da from the protonated molecule [M+H]+. Another common product ion for qualitative confirmation is m/z 428. For this compound (C5H5O3-S-CoA), the molecular weight is approximately 851.6 g/mol . Therefore, the expected transitions would be:

-

Quantitative: [M+H]+ → [M+H - 507]+

-

Qualitative: [M+H]+ → 428

-

The collision energy for these transitions should be optimized for your specific instrument.

A summary of typical starting parameters is provided in the table below.

| Parameter | Recommended Starting Condition |

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | 5-10 mM Ammonium Acetate or 15 mM Ammonium Hydroxide in Water |

| Mobile Phase B | Acetonitrile (or Acetonitrile with 15 mM Ammonium Hydroxide) |

| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [this compound + H]+ |

| Product Ions | [M+H - 507]+ (Quantitative), 428 (Qualitative) |

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing)

-

Cause: Secondary interactions between the phosphate groups of the CoA moiety and the stationary phase, or issues with the mobile phase pH.

-

Solution:

-

Increase Mobile Phase pH: Using a mobile phase with a higher pH, such as one containing ammonium hydroxide, can help to suppress the ionization of free silanol groups on the silica-based column, thereby reducing peak tailing.

-

Use a Different Stationary Phase: Consider using a column with a different chemistry, such as one with end-capping to minimize silanol interactions.

-

Avoid Ion-Pairing Reagents if Possible: While ion-pairing reagents can improve peak shape, they can be difficult to remove from the LC system and may cause long-term contamination.

-

Problem 2: Loss of Signal Intensity Over Time

-

Cause: This can be due to the accumulation of non-volatile salts from the mobile phase in the ion source, or the degradation of the analyte in the autosampler.

-

Solution:

-

Optimize Ion Source Parameters: Regularly clean the ion source components. Optimization of parameters like capillary voltage, gas flows, and temperatures can also mitigate this issue.

-

Use a Divert Valve: Program a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when salts and other non-target compounds are eluting.

-

Ensure Sample Stability: Acyl-CoAs are not always stable in the reconstitution solvent. Test the stability of this compound in your chosen solvent over time. Using glass vials instead of plastic can sometimes reduce signal loss.

-

Problem 3: Low Sensitivity / Poor Detection Limits

-

Cause: Suboptimal ionization or fragmentation, or significant matrix effects.

-

Solution:

-

Optimize MS Parameters: Perform compound optimization by directly infusing a standard of this compound to determine the optimal capillary voltage, cone voltage, and collision energy for your specific instrument. Even if using published MRM transitions, in-house optimization is crucial for best performance.

-

Improve Sample Preparation: Develop a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique for cleaning up acyl-CoA samples.

-

Chromatographic Separation: Ensure that this compound is chromatographically separated from other isobaric or co-eluting compounds that may cause ion suppression.

-

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for the extraction of acyl-CoAs from cultured cells.

-

Cell Lysis: After removing the culture media and washing the cells with phosphate-buffered saline (PBS), add ice-cold methanol to the cells and incubate at -80°C for 15 minutes.

-

Scraping and Centrifugation: Scrape the cell lysate from the culture plate and centrifuge at high speed (e.g., 15,000 x g) at a low temperature (e.g., 5°C) for 5-10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent. The choice of reconstitution solvent is critical for analyte stability; a solution of 50% methanol in 50 mM ammonium acetate (pH 7) has been shown to provide good stability for some acyl-CoAs.

-

Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining debris before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Compound Optimization

-

Prepare a Standard Solution: Prepare a solution of this compound in a solvent similar to your initial mobile phase composition (e.g., 50% acetonitrile in water).

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10-30 µL/min).

-

Optimize Ion Source Parameters: While infusing, adjust the ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion ([M+H]+).

-

Optimize Fragmentation: Select the precursor ion and perform a product ion scan to identify the major fragment ions. For this compound, you would expect to see the neutral loss of 507 and the fragment at m/z 428.

-

Optimize Collision Energy: For each MRM transition, ramp the collision energy to find the value that produces the highest intensity for the product ion.

Visualizations

Caption: A typical experimental workflow for the analysis of this compound from cell culture.

Caption: A decision tree for troubleshooting common LC-MS/MS issues with this compound.

References

Technical Support Center: Quantification of Short-Chain Acyl-CoAs

Welcome to the technical support center for the quantification of short-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complexities of short-chain acyl-CoA analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for short-chain acyl-CoA quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Low or No Signal for Acyl-CoA Analytes

Q: I am not detecting my short-chain acyl-CoA standards or samples, or the signal intensity is extremely low. What are the possible causes and solutions?

A: This is a common and multifaceted problem. Here’s a step-by-step troubleshooting guide:

-

Sample Preparation and Extraction:

-

Inefficient Extraction: The choice of extraction solvent is critical. While various methods exist, a simple approach involves extraction with a 2:2:1 v/v/v mixture of acetonitrile/methanol/water.[1] However, for short-chain acyl-CoAs, extraction with 80% methanol has been shown to yield the highest MS intensities.[2] Conversely, the presence of formic acid or acetonitrile in the extraction solvent can lead to poor or no signal for many acyl-CoA compounds.[2]

-

Analyte Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3] Ensure that samples are processed quickly and kept at low temperatures. Reconstituting dry samples in a buffered solution, such as 50 mM ammonium acetate at a neutral pH, can improve stability.[3]

-

-

LC-MS/MS System:

-

Ionization Mode: For short-chain acyl-CoAs, positive ion mode mass spectrometry generally provides better ionization efficiency and sensitivity compared to negative ion mode.

-

Mass Spectrometry Parameters: Optimization of MS parameters is crucial. This can be achieved by direct infusion of acyl-CoA standards (e.g., 5 µM in 50% acetonitrile) into the mass spectrometer. Key parameters to optimize include capillary voltage, cone voltage, and collision energy to maximize the signal for the specific precursor-to-product ion transitions.

-

Chromatography: Poor chromatographic separation can lead to ion suppression from co-eluting compounds. A robust separation on a C18 column with a suitable gradient can mitigate this. The retention time of acyl-CoAs typically increases with the length of the fatty acid chain and decreases with the number of double bonds.

-

-

Analyte Loss:

-

Adsorption to Surfaces: The phosphate groups in acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss. Using polypropylene tubes and vials can help minimize this issue. A derivatization strategy, such as phosphate methylation, can also resolve this problem.

-

Issue 2: Poor Reproducibility and High Variability Between Replicates

Q: My replicate injections show high variability in peak areas. How can I improve the reproducibility of my acyl-CoA quantification?

A: High variability often points to issues with sample stability, preparation, or the analytical system.

-

Internal Standards: The use of appropriate internal standards is critical to correct for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled internal standards that match the analytes of interest are ideal. If these are unavailable, odd-chain acyl-CoAs (e.g., C15:0-CoA) can be used as they are not naturally abundant in most biological systems.

-

Sample Handling:

-

Consistent Timing: Ensure that all samples are handled with consistent timing throughout the extraction and analysis process to minimize variability due to degradation.

-

Temperature Control: Maintain samples at a low temperature (e.g., 4°C in the autosampler) to slow down degradation.

-

-

Autosampler and Injection:

-

Wash Solvents: Use a strong wash solvent, such as methanol, to clean the injection needle between samples to prevent carryover.

-

Injection Volume: Ensure the injection volume is consistent and that there are no air bubbles in the syringe.

-

Issue 3: Difficulty in Quantifying Both Short-Chain Acyl-CoAs and CoA Biosynthesis Precursors in a Single Run

Q: I need to measure both short-chain acyl-CoAs and their biosynthetic precursors like pantothenate. Is it possible to do this in a single LC-MS/MS analysis?

A: Yes, it is possible, but it requires a carefully optimized method. A key challenge is that the optimal extraction and detection methods for these different classes of molecules can vary.

-

Extraction Method: Many traditional acyl-CoA extraction methods that use solid-phase extraction (SPE) can result in the loss of more polar CoA precursors like pantothenate. A method using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to effectively recover both short-chain acyl-CoAs and their biosynthetic intermediates without the need for SPE.

-

Mass Spectrometry Polarity Switching: While acyl-CoAs and dephospho-CoA are efficiently detected in positive ion mode, pantothenate shows much greater sensitivity in negative ion mode. Therefore, a method that incorporates rapid polarity switching between positive and negative modes during the LC-MS/MS run is necessary for simultaneous quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of short-chain acyl-CoAs?

A1: The primary challenges include:

-

Physicochemical Diversity: Short-chain acyl-CoAs have diverse properties, making a single, optimal analytical method for all species difficult to develop.

-

Low Abundance: These molecules are often present in low nanomolar concentrations in tissues, requiring highly sensitive analytical techniques.

-

Instability: The thioester bond in acyl-CoAs is prone to hydrolysis, making sample handling and preparation critical.

-

Matrix Effects: Biological samples are complex, and co-eluting substances can interfere with the ionization of acyl-CoAs in the mass spectrometer, a phenomenon known as ion suppression.

-

Lack of Commercial Standards: The availability of a wide range of high-purity acyl-CoA standards can be limited.

Q2: What is the most common fragmentation pattern for acyl-CoAs in positive mode MS/MS?

A2: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion of [M - 507 + H]⁺. Another common fragment corresponds to the adenosine diphosphate portion with a mass-to-charge ratio (m/z) of 428. These characteristic fragments are often used for developing multiple reaction monitoring (MRM) methods for targeted quantification.

Q3: Can I use methods other than LC-MS/MS for acyl-CoA quantification?

A3: While LC-MS/MS is the most sensitive and specific technique, other methods can be used, particularly for highly abundant species like acetyl-CoA. These include HPLC with UV detection, NMR, and fluorimetric or spectrophotometric enzyme assays. However, these methods may lack the sensitivity and multiplexing capabilities of LC-MS/MS for comprehensive profiling of multiple short-chain acyl-CoAs.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the LC-MS/MS analysis of short-chain acyl-CoAs.

Table 1: Example MRM Transitions for Selected Short-Chain Acyl-CoAs (Positive Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantitative) | Product Ion 2 (m/z) (Qualitative) |

| Acetyl-CoA | 810.1 | 303.1 | 428.1 |

| Propionyl-CoA | 824.1 | 317.1 | 428.1 |

| Butyryl-CoA | 838.2 | 331.1 | 428.1 |

| Succinyl-CoA | 868.1 | 361.1 | 428.1 |

Note: These values are illustrative and should be optimized on the specific mass spectrometer being used.

Table 2: Comparison of Extraction Methods for Acyl-CoA Recovery

| Extraction Method | Relative Recovery of Short-Chain Acyl-CoAs | Relative Recovery of CoA Precursors (e.g., Pantothenate) | Reference |

| 10% Trichloroacetic Acid (TCA) followed by SPE | Moderate | Low | |

| 2.5% 5-Sulfosalicylic Acid (SSA) | High | High | |

| Acetonitrile/Methanol/Water (2:2:1) | Good | Not specified | |

| 80% Methanol | High | Not specified |

Experimental Protocols

Detailed Methodology: LC-MS/MS Quantification of Short-Chain Acyl-CoAs and CoA Precursors

This protocol is adapted from a method designed for the simultaneous analysis of short-chain acyl-CoAs and CoA biosynthetic intermediates.

1. Sample Preparation and Extraction

-

For cultured cells, wash the cell pellet with ice-cold PBS.

-

Add 200 µL of ice-cold 2.5% 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).

-

Vortex thoroughly and incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm) is suitable.

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-1.5 min: 2% B

-

1.5-3 min: ramp to 15% B

-

3-5.5 min: ramp to 95% B

-

5.5-14.5 min: hold at 95% B

-

14.5-15 min: return to 2% B

-

15-20 min: re-equilibration at 2% B

-

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) with polarity switching (positive for acyl-CoAs and dephospho-CoA, negative for pantothenate).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-product ion pairs for each analyte and internal standard by direct infusion. Refer to Table 1 for examples.

-

Data Analysis: Integrate peak areas for each analyte and normalize to the corresponding internal standard. Generate calibration curves using a series of standards to quantify the absolute concentrations in the samples.

Visualizations

Caption: Experimental workflow for short-chain acyl-CoA quantification.

Caption: Troubleshooting logic for low acyl-CoA signal.

References

- 1. mdpi.com [mdpi.com]

- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Glutaconyl-CoA Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of glutaconyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a crucial intermediate in the metabolic pathways of amino acids such as lysine and tryptophan.[1][2][3] It is an unsaturated acyl-CoA molecule that is chemically reactive and prone to both enzymatic and non-enzymatic degradation.[4] Its instability can lead to inaccurate quantification and misinterpretation of experimental results, which is a significant concern in research and drug development.

Q2: What are the primary mechanisms of this compound degradation?

This compound can degrade through two main pathways:

-

Enzymatic Degradation: The primary enzyme responsible for its degradation is this compound decarboxylase, which converts it to crotonyl-CoA.[5] Additionally, glutaryl-CoA dehydrogenase possesses a hydratase activity that can act on this compound.

-

Non-Enzymatic Degradation: As a reactive molecule, this compound can undergo non-enzymatic reactions. It is susceptible to hydrolysis, especially in neutral to alkaline conditions, and can react with sulfhydryl groups on other molecules. It can also participate in the non-enzymatic acylation of proteins.

Q3: What are the ideal storage conditions for samples containing this compound?

To minimize degradation, samples should be processed immediately after collection. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. Storing the final extract as a dry pellet at -80°C is also a recommended strategy to enhance stability. Avoid repeated freeze-thaw cycles as they can lead to the degradation of metabolites.

Q4: How does pH affect the stability of this compound?

This compound is more stable in acidic conditions. Alkaline or even neutral pH can promote its hydrolysis and non-enzymatic reactions. Therefore, using acidic buffers during extraction and maintaining a low pH throughout the sample preparation process is critical.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or undetectable levels of this compound | Degradation during sample collection and storage: Delayed processing, slow freezing, or multiple freeze-thaw cycles. | Flash-freeze samples in liquid nitrogen immediately after collection. Store at -80°C. Process samples on dry ice and minimize thawing time. |

| Enzymatic degradation: Activity of this compound decarboxylase or other enzymes. | Immediately quench metabolic activity upon sample collection using cold solutions and rapid freezing. Work at low temperatures (0-4°C) throughout the extraction process. | |

| Non-enzymatic degradation: Hydrolysis or reaction with other molecules due to suboptimal pH or temperature. | Use an acidic extraction buffer (e.g., pH 4.0-5.0). Keep samples on ice or at 4°C at all times. | |

| High variability between replicate samples | Inconsistent sample handling: Differences in the time between sample collection and processing. | Standardize the entire sample preparation workflow. Ensure all samples are handled identically and for the same duration. |

| Incomplete inactivation of enzymes: Insufficient quenching of metabolic activity. | Ensure thorough and rapid homogenization in a cold, acidic extraction buffer. | |

| Presence of unexpected peaks in analytical data (e.g., mass spectrometry) | Degradation products: Peaks corresponding to crotonyl-CoA or other breakdown products. | Review the sample preparation protocol to identify and optimize steps where degradation may be occurring (e.g., pH, temperature). Use freshly prepared, pure standards for comparison. |

Data Presentation

Table 1: Relative Stability of Acyl-CoAs in Different Solvents at 4°C over 48 hours

This table summarizes the stability of a standard mixture of acyl-CoAs in various solutions, providing an indication of conditions that may also preserve this compound. Data is expressed as the percentage of the initial concentration remaining.

| Solvent | pH | Stability after 48h at 4°C (% remaining) |

| Water | ~7.0 | Moderate |

| 50 mM Ammonium Acetate | 6.8 | Good |

| 50 mM Ammonium Acetate | 4.0 | Excellent |

| 50% Methanol/Water | ~7.0 | Moderate to Good |

| 50% Methanol/50 mM Ammonium Acetate | 6.8 | Good to Excellent |

| 50% Methanol/50 mM Ammonium Acetate | 4.0 | Excellent |

Data extrapolated from studies on general acyl-CoA stability.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is designed to minimize the degradation of this compound during extraction from tissue samples.

Materials:

-

Pre-chilled Potter-Elvehjem homogenizer

-

Extraction Buffer: 100 mM KH2PO4, pH 4.9

-

Quenching Solution: Acetonitrile, pre-chilled to -20°C

-

Centrifuge capable of maintaining 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Weigh the frozen tissue sample (10-50 mg) on a pre-chilled balance.

-

Immediately place the tissue in a pre-chilled homogenizer containing 1 mL of ice-cold Extraction Buffer.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Add 2 mL of pre-chilled acetonitrile (-20°C) to the homogenate to precipitate proteins and quench enzymatic activity.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acyl-CoAs.

-

For long-term storage, evaporate the supernatant to dryness using a lyophilizer or vacuum concentrator and store the resulting pellet at -80°C.

-

Reconstitute the pellet in an appropriate acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0) immediately before analysis.

Visualizations

Diagram 1: this compound Degradation Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glutaryl-CoA degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

addressing matrix effects in glutaconyl-CoA analysis

Welcome to the technical support center for the analysis of glutaconyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of this compound by LC-MS/MS.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound analysis that may be related to matrix effects.

Question 1: I am observing poor sensitivity and a noisy baseline in my this compound chromatograms. What are the likely causes and how can I fix this?

Answer:

Poor sensitivity and a high baseline are often indicative of significant ion suppression, a primary manifestation of matrix effects. This occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1]

Potential Causes and Solutions:

-

Inadequate Sample Cleanup: Complex biological matrices contain numerous components like phospholipids, salts, and proteins that can cause ion suppression.[2] Your current sample preparation method may not be sufficiently removing these interferences.

-

Recommended Action: Enhance your sample preparation protocol. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or using specialized phospholipid removal plates/cartridges.[3]

-

-

Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in bioanalysis and are known to elute over a broad range of a reversed-phase chromatographic gradient.[2]

-

Recommended Action: Incorporate a phospholipid removal step in your sample preparation. Alternatively, modify your chromatographic gradient to separate the elution of this compound from the main phospholipid elution zones.

-

-

Suboptimal Chromatography: If this compound co-elutes with a large mass of matrix components, its ionization will be compromised.

-

Recommended Action: Optimize your LC method. This could involve using a different column chemistry (e.g., a C18 column), adjusting the mobile phase composition (e.g., using ion-pairing reagents), or modifying the gradient to better resolve this compound from matrix interferences.[4]

-

Experimental Workflow for Diagnosing Ion Suppression:

Question 2: My quantitative results for this compound are inconsistent and show high variability between replicate injections and different sample lots. Could this be a matrix effect?

Answer:

Yes, high variability in quantitative results is a classic symptom of uncompensated matrix effects. The composition of biological matrices can vary significantly between individuals or sample lots, leading to differential ion suppression or enhancement and, consequently, poor precision and accuracy.

Potential Causes and Solutions:

-

Lack of an Appropriate Internal Standard: Without a suitable internal standard (IS), variations in sample preparation, injection volume, and ionization efficiency are not corrected for.

-